

GSK6853: A Technical Guide to its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] As an epigenetic reader, BRPF1 plays a crucial role in chromatin remodeling and gene transcription, primarily through its function as a scaffold protein for the MOZ/MORF histone acetyltransferase (HAT) complexes. [4][5][6] This guide provides a comprehensive overview of the mechanism of action of GSK6853, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates. Quantitative data from key experiments are summarized, and detailed methodologies for these assays are provided.

Core Mechanism of Action: BRPF1 Bromodomain Inhibition

GSK6853 functions as a competitive inhibitor of the BRPF1 bromodomain.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, an essential mechanism for anchoring chromatin-modifying complexes to specific genomic loci.[4] By binding to the BRPF1 bromodomain with high affinity, **GSK6853** prevents its interaction with acetylated histones, thereby displacing BRPF1 and the associated MYST histone acetyltransferase complexes from chromatin.[4][5] This disruption of chromatin binding leads to



altered gene expression, ultimately resulting in the inhibition of cancer cell growth and the induction of apoptosis.[4][7]

The BRPF1 Protein and MYST Complexes

BRPF1 is a scaffolding protein that is essential for the assembly and enzymatic activity of the MOZ/MORF (MYST) family of histone acetyltransferases.[5][6][8] These complexes, which typically include BRPF1, ING5 (Inhibitor of Growth 5), and EAF6 (Esa1-associated factor 6 homolog), are responsible for the acetylation of histone H3, a key epigenetic mark associated with transcriptional activation.[1][8] The BRPF1 bromodomain's recognition of acetylated histones is a critical step in targeting the HAT activity of the MYST complex to specific gene promoters.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **GSK6853** across various biochemical and cellular assays.

Assay Type	Target	Value	Unit	Reference
TR-FRET	BRPF1	8.1	pIC50	[9]
TR-FRET	BRPF1	8	nM (IC50)	[5]
BROMOscan	BRPF1	9.5	pKd	[6]
BROMOscan	BRPF1	0.3	nM (Kd)	[5]
NanoBRET Cellular Target Engagement	BRPF1B	20	nM (IC50)	[5]
Chemoproteomic Competition Binding	Endogenous BRPF1	8.6	pIC50	[5]

Table 1: Biochemical and Cellular Potency of GSK6853



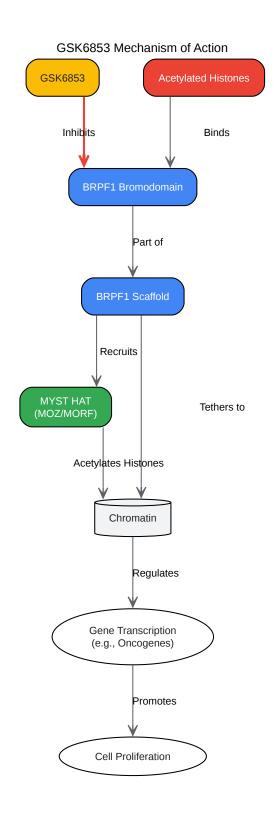
Parameter	Route of Administrat ion	Dose (mg/kg)	Value	Unit	Reference
Clearance	IV	1	107	mL/min/kg	[9]
Volume of Distribution	IV	1	5.5	L/kg	[9]
Terminal Half- life	IV	1	1.7	h	[9]
Cmax	РО	3	42	ng/mL	[9]
Tmax	РО	3	1.5	h	[9]
Bioavailability	РО	3	22	%	[9]
Cmax	IP	3	469	ng/mL	[9]
Tmax	IP	3	0.25	h	[9]
Bioavailability	IP	3	85	%	[9]

Table 2: Pharmacokinetic Properties of GSK6853 in Male CD1 Mice

Signaling Pathways Modulated by GSK6853 Inhibition of MYST Complex-Mediated Transcription

The primary signaling pathway affected by **GSK6853** is the BRPF1-dependent recruitment of MYST histone acetyltransferase complexes to chromatin. By inhibiting this interaction, **GSK6853** prevents histone acetylation at specific gene promoters, leading to the downregulation of genes involved in cell cycle progression and oncogenesis.[1][4]





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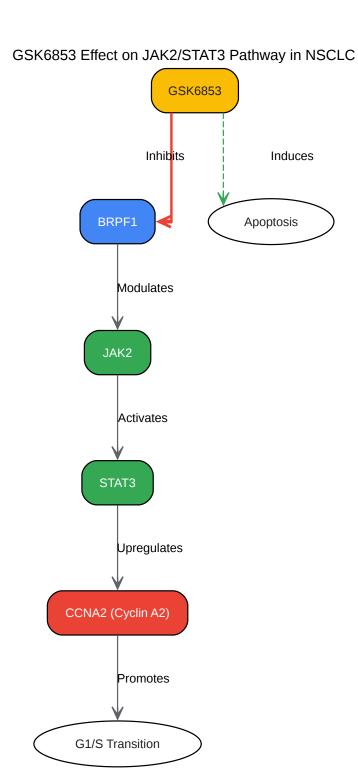


Caption: **GSK6853** inhibits the BRPF1 bromodomain, preventing its binding to acetylated histones.

Downregulation of the JAK2/STAT3/CCNA2 Axis in Non-Small Cell Lung Cancer (NSCLC)

In the context of NSCLC, **GSK6853** has been shown to suppress the JAK2/STAT3 signaling pathway.[7][10] This leads to the downregulation of Cyclin A2 (CCNA2), a key regulator of the cell cycle.[7] The inhibition of this pathway results in G0/G1 cell cycle arrest and apoptosis in NSCLC cells.[7][10]





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